
3-Cyclohexylmorpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylmorpholine;hydrochloride, also known as CHM or cyclohexylmopholine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. CHM is a cyclic amine that has been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis.
Applications De Recherche Scientifique
Corrosion Inhibition and Surface Interaction
- Study on 2-Cyclohexenylcyclohexanone: This research explored the use of cyclohexyl derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solutions. It highlighted the Langmuir adsorption of the inhibitor on both air-solution and steel-solution interfaces, indicating hydrophobic interactions as a primary mechanism. The study suggests potential applications of cyclohexyl derivatives in protecting metals from corrosion, which could extend to 3-Cyclohexylmorpholine hydrochloride in similar contexts (Ostapenko, Gloukhov, & Bunev, 2014).
Biodegradation of Environmental Pollutants
- Hexachlorocyclohexane Degradation: Cyclohexyl compounds have been studied for their role in the biodegradation of persistent environmental pollutants. A study on the microbial community in the rhizosphere of plants growing in hexachlorocyclohexane (HCH)-contaminated soils found enhanced degradation of α-HCH. This points to the potential for cyclohexyl derivatives in environmental cleanup efforts, possibly including research into 3-Cyclohexylmorpholine hydrochloride's environmental interactions (Kidd, Prieto-Fernández, Monterroso, & Acea, 2007).
Advanced Materials and Catalysis
- Catalytic Applications: Research into the catalytic generation of chlorine radicals for C(sp3)-H cross-coupling reactions revealed the utility of cyclohexyl compounds in organic synthesis. This work underscores the potential for cyclohexyl derivatives, including 3-Cyclohexylmorpholine hydrochloride, in facilitating complex chemical transformations under mild conditions, which could be crucial for the development of new pharmaceuticals and materials (Shields & Doyle, 2016).
Environmental Science and Toxicology
- Analytical Profiles of Psychoactive Substances: Although focusing on psychoactive substances, research into the analytical profiles of related cyclohexyl compounds provides a foundation for understanding the chemical behavior, detection, and analysis of 3-Cyclohexylmorpholine hydrochloride. This knowledge is applicable in both environmental monitoring and forensic toxicology, highlighting the compound's relevance beyond its immediate chemical family (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Propriétés
IUPAC Name |
3-cyclohexylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMYHAGENMJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

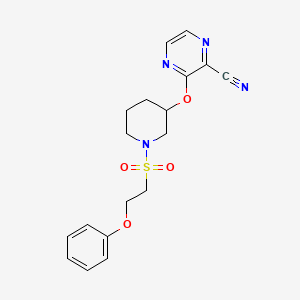
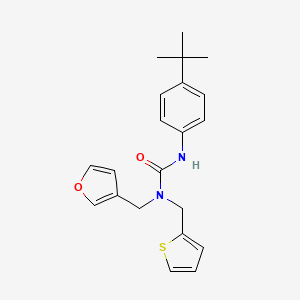
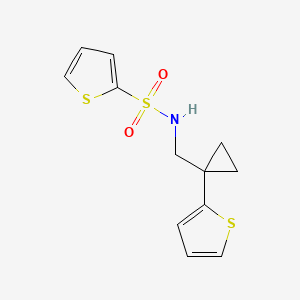
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2729154.png)
![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2729156.png)
![7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2729158.png)

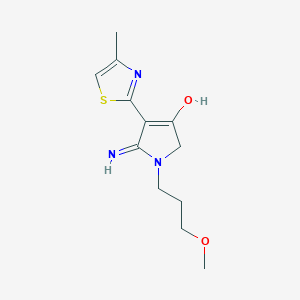
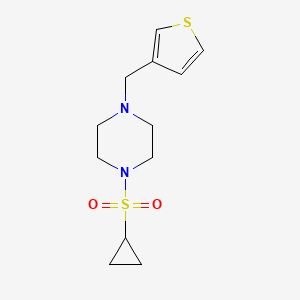
![N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2729164.png)
![Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2729166.png)
![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)

